Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is a complex organic compound that belongs to the class of phosphoranylidene derivatives This compound is characterized by the presence of a benzenamine core substituted with a diphenyl(phenylmethyl)phosphoranylidene group at the nitrogen atom and a methyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- typically involves the reaction of benzenamine derivatives with phosphoranylidene compounds. One common method includes the reaction of 4-methylbenzenamine with diphenyl(phenylmethyl)phosphoranylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- involves its interaction with molecular targets through its phosphoranylidene group This group can form stable complexes with various substrates, facilitating catalytic reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-diphenyl-: Similar structure but lacks the phosphoranylidene group.
Benzenamine, N-(diphenylmethylene)-: Contains a diphenylmethylene group instead of phosphoranylidene.
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Similar core structure but different substituents.
Uniqueness
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
651779-64-5 |
---|---|
Molekularformel |
C26H24NP |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
benzyl-(4-methylphenyl)imino-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-22-17-19-24(20-18-22)27-28(25-13-7-3-8-14-25,26-15-9-4-10-16-26)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3 |
InChI-Schlüssel |
GTLVGQGDVXXYKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=P(CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.